molecular formula C17H18O2 B1629703 4'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-41-5

4'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1629703
CAS No.: 898790-41-5
M. Wt: 254.32 g/mol
InChI Key: YRMGZGUHCQFKCM-UHFFFAOYSA-N
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Description

4’-Methoxy-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C17H18O2 It is a member of the propiophenone family, characterized by a propiophenone structure with a methoxy group at the 4’ position and a methyl group at the 3 position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4’-Methoxy-3-(3-methylphenyl)propiophenone involves the use of a Grignard reagent. The synthesis typically starts with the reaction of magnesium with m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. This reaction produces the Grignard reagent, which is then reacted with propionitrile to yield 4’-Methoxy-3-(3-methylphenyl)propiophenone .

Industrial Production Methods

In industrial settings, the production of 4’-Methoxy-3-(3-methylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often reaching up to 99.44% purity . The use of recyclable solvents and advanced catalytic systems helps in making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy and methyl groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4’-Methoxy-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(3-methylphenyl)propiophenone involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the aromatic ring influence its reactivity and interaction with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    3’-Methoxy-3-(4-methylphenyl)propiophenone: Similar structure but with different positions of the methoxy and methyl groups.

    4-Methylpropiophenone: Lacks the methoxy group, leading to different chemical properties and reactivity.

    4’-Methoxypropiophenone: Similar but without the methyl group on the phenyl ring.

Uniqueness

This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGZGUHCQFKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644060
Record name 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-41-5
Record name 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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